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Off-target effects of GSK1016790A in research

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Compound of Interest

Compound Name: GSK1016790A

Cat. No.: B1672345

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Technical Support Center: GSK1016790A

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TRPV4 agonist, **GSK1016790A**. The information provided is based on publicly available research data.

Frequently Asked Questions (FAQs)

Q1: What is GSK1016790A and what is its primary molecular target?

GSK1016790A is a potent and selective small-molecule agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2][3][4][5] The TRPV4 channel is a non-selective cation channel involved in various physiological processes.[1][6][7]

Q2: Is GSK1016790A considered a specific activator of TRPV4?

Yes, based on available research, **GSK1016790A** is considered a highly specific activator of TRPV4.[2][7][8] Studies have shown that it does not induce calcium influx in cells that do not express TRPV4, such as non-transfected HEK293 or HeLa cells.[1][7] Furthermore, its effects can be blocked by TRPV4-selective antagonists like HC067047.[1][4]

Q3: Have any off-target effects of **GSK1016790A** been reported in the literature?

The available literature emphasizes the selectivity of **GSK1016790A** for the TRPV4 channel. One study explicitly reports that **GSK1016790A** shows no activity at TRPM8 and TRPA1







channels at concentrations up to 20 μ M. While comprehensive screening against all possible off-targets may not be publicly available, the current body of research points towards a high degree of specificity for TRPV4.

Q4: What are the typical downstream cellular effects of TRPV4 activation by GSK1016790A?

Activation of TRPV4 by **GSK1016790A** leads to a rapid influx of cations, primarily Ca2+.[1][7] This increase in intracellular calcium can trigger a cascade of downstream signaling events, including:

- Channel Desensitization and Internalization: Prolonged exposure to **GSK1016790A** can lead to a partial desensitization of the TRPV4 channel and its subsequent internalization from the plasma membrane into recycling endosomes.[1][2][3][5]
- Activation of Signaling Pathways: The calcium influx can activate various signaling pathways, including Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and RhoA, which are involved in regulating TRPV4 trafficking.[1][4][5] In endothelial cells, GSK1016790A has been shown to induce the phosphorylation of eNOS, Akt, and AMPKα.[8]

Q5: What are the known in vivo effects of **GSK1016790A**?

In vivo administration of **GSK1016790A** has been shown to cause vasodilation, leading to decreases in systemic and pulmonary vascular resistance.[9] At higher doses, it can induce cardiovascular collapse.[10][11][12] Other reported in vivo effects include the induction of bladder overactivity in mice.

Troubleshooting Guide



Troubleshooting & Optimization

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Issue	Possible Cause	Troubleshooting Steps
No cellular response (e.g., no Ca2+ influx) after GSK1016790A application.	1. Cells do not express functional TRPV4 channels. 2. Incorrect concentration of GSK1016790A used. 3. Degradation of GSK1016790A.	1. Confirm TRPV4 expression in your cell line at the mRNA and protein level. Consider using a positive control cell line known to express TRPV4 (e.g., HEK293 cells overexpressing TRPV4). 2. Refer to the quantitative data table below for effective concentrations in various cell lines. Perform a dose-response experiment to determine the optimal concentration for your system. 3. Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions.
High background signal or unexpected cellular responses.	1. Potential off-target effects at high concentrations. 2. Vehicle (e.g., DMSO) toxicity.	1. Although reported to be highly selective, using the lowest effective concentration is recommended to minimize any potential for off-target activity. 2. Run a vehicle-only control to ensure that the observed effects are specific to GSK1016790A.



Variability in experimental results.

1. Differences in cell passage number or culture conditions affecting TRPV4 expression. 2. Inconsistent timing of GSK1016790A application and measurement.

1. Maintain consistent cell culture practices and use cells within a defined passage number range. 2. Be aware that TRPV4 activation and subsequent desensitization can be rapid. Standardize the timing of your experimental procedures.

Quantitative Data

Table 1: Potency of **GSK1016790A** in Different Cell Types

Cell Type	Assay	Parameter	Value (nM)
Choroid plexus epithelial cells	Ca2+ influx	EC50	34[9]
Human TRPV4- expressing HEK cells	Ca2+ influx	EC50	2.1[9]
Mouse TRPV4- expressing HEK cells	Ca2+ influx	EC50	18[9]
HeLa cells expressing	Ca2+ influx	EC50	3.3[7]
HEK293 cells expressing TRPV4	Cytoplasmic aggregation	EC50	31

Experimental Protocols

Calcium Imaging Assay to Measure **GSK1016790A**-induced TRPV4 Activation

This protocol is a generalized procedure based on methodologies described in the cited literature.



- Cell Preparation: Seed cells expressing TRPV4 (e.g., HEK293-TRPV4 or HUVECs) onto a suitable imaging plate (e.g., 96-well black-walled, clear-bottom plate) and culture to the desired confluency.
- · Dye Loading:
 - Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2.5 μM Fura-2 AM with 0.01% w/v Pluronic F-127) in a physiological salt solution (e.g., HBSS).
 - Remove the culture medium from the cells and wash once with the salt solution.
 - Add the loading buffer to the cells and incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake.
- Washing: Gently wash the cells multiple times with the salt solution to remove extracellular dye.
- Baseline Measurement: Place the plate in a fluorescence plate reader or on a fluorescence microscope and measure the baseline fluorescence for a period of time to establish a stable signal.
- GSK1016790A Application: Add GSK1016790A at the desired final concentration to the cells.
- Data Acquisition: Immediately begin recording the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at the appropriate wavelengths following excitation at the Ca2+-bound and Ca2+-free wavelengths (e.g., 340 nm and 380 nm).
- Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) to determine the relative changes in intracellular calcium concentration.

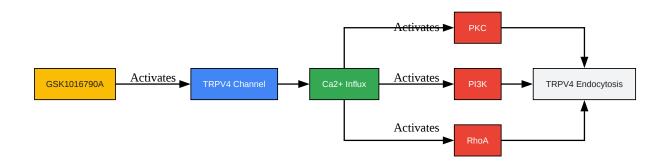
Specificity Control Experiment

To confirm that the observed calcium influx is mediated by TRPV4, perform the following control experiments:



- Negative Control: Use non-transfected cells of the same parental line that do not express TRPV4. Application of **GSK1016790A** should not result in a significant calcium signal.[1]
- Antagonist Control: Pre-incubate the TRPV4-expressing cells with a selective TRPV4
 antagonist (e.g., HC067047) before adding GSK1016790A. The antagonist should block the
 GSK1016790A-induced calcium influx.[1]

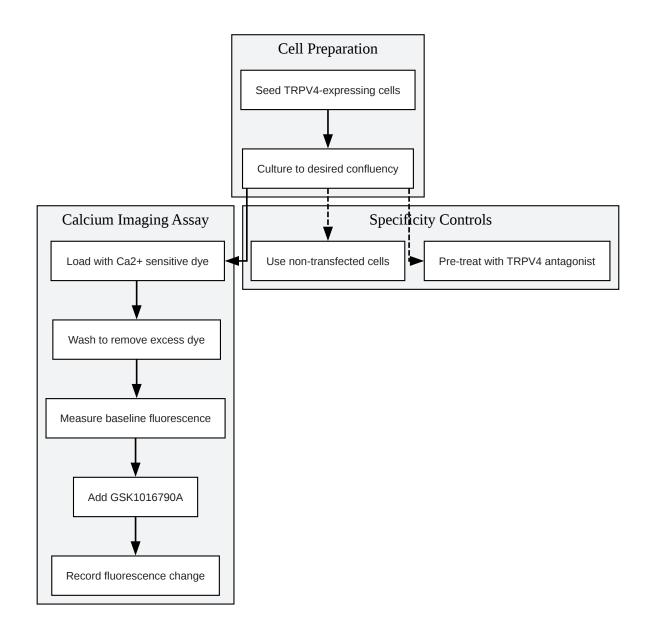
Visualizations



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Caption: Signaling pathway of **GSK1016790A**-induced TRPV4 endocytosis.





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Caption: Experimental workflow for assessing **GSK1016790A** activity.



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